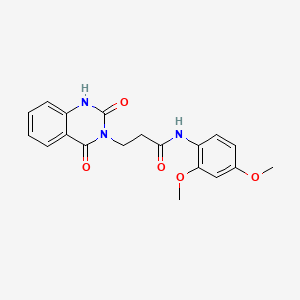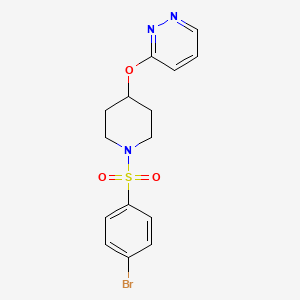
3-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups is an important area of research. A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Aplicaciones Científicas De Investigación
Synthesis of Bioactive Compounds : Research has demonstrated the utility of related sulfonyl compounds in creating a wide range of heterocyclic compounds, including pyrazoles, isoxazoles, pyrimidinethiones, and others. These compounds have been evaluated for their antimicrobial properties, indicating the chemical versatility and potential application of "3-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine" in developing new antimicrobial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).
Antimicrobial Activity : Novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing sulfonyl moiety have been synthesized from compounds structurally related to "this compound". Some of these derivatives exhibited antimicrobial activity, highlighting the compound's potential as a precursor in developing antimicrobial agents (Ammar et al., 2004).
Antibacterial Applications : A study focused on synthesizing new heterocyclic compounds containing a sulfonamido moiety suitable for use as antibacterial agents demonstrates the potential of "this compound" related compounds in medicinal chemistry. These compounds showed high antibacterial activities, indicating their promise in developing new antibacterial therapies (Azab, Youssef, & El‐Bordany, 2013).
Pharmaceutical Co-crystals and Salts : The study on sulfadiazine and pyridines forming co-crystals and salts demonstrates the application of pyridazine derivatives in enhancing the physicochemical properties of pharmaceuticals. This research highlights the role of "this compound" related compounds in crystal engineering to develop drugs with improved characteristics (Elacqua et al., 2013).
Mecanismo De Acción
Target of Action
Related compounds such as pyrazoline derivatives have been shown to have a wide range of biological and pharmacological activities . They have been reported to have antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Mode of Action
Related compounds have been shown to interact with acetylcholinesterase (ache), a principal enzyme which hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . It has been reported that reduced AchE activity can affect normal nerve pulses’ transmission, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .
Biochemical Pathways
Related compounds have been associated with the production of reactive oxygen species (ros) and lipid peroxides, which can lead to oxidative stress .
Result of Action
Related compounds have been shown to have a dose-dependent increase in malondialdehyde (mda) concentration, a common biomarker for cells and tissue oxidative injury .
Propiedades
IUPAC Name |
3-[1-(4-bromophenyl)sulfonylpiperidin-4-yl]oxypyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O3S/c16-12-3-5-14(6-4-12)23(20,21)19-10-7-13(8-11-19)22-15-2-1-9-17-18-15/h1-6,9,13H,7-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVZNRAZCQPMGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
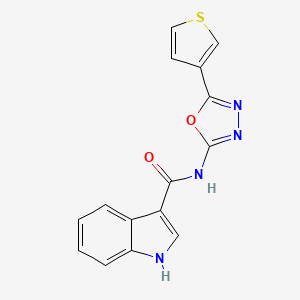
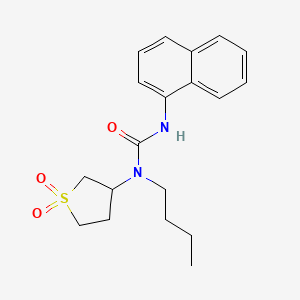

![N-(3-cyanothiolan-3-yl)-3-[(3-methylbut-2-en-1-yl)oxy]benzamide](/img/structure/B2881515.png)
![N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-[2-(1-hydroxyethyl)-1H-1,3-benzodiazol-1-yl]acetamide](/img/structure/B2881516.png)


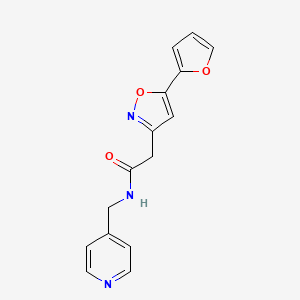
![2-(1,3-benzoxazol-2-ylsulfanyl)-1-(3-{[6-(trifluoromethyl)pyridin-2-yl]oxy}azetidin-1-yl)ethan-1-one](/img/structure/B2881522.png)
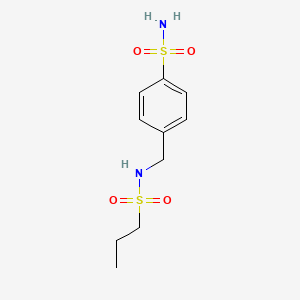
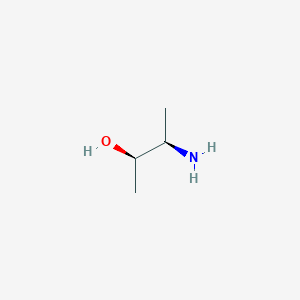
![[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amine dihydrochloride](/img/no-structure.png)
